Literature review of N-[4-(Hydroxymethyl)phenethyl]acetamide derivatives
Literature review of N-[4-(Hydroxymethyl)phenethyl]acetamide derivatives
This technical guide provides a comprehensive literature review and operational framework for
Technical Guide: -[4-(Hydroxymethyl)phenethyl]acetamide Derivatives
Executive Summary & Chemical Identity
-[4-(Hydroxymethyl)phenethyl]acetamide is a bifunctional aromatic building block characterized by an acetamidoethyl side chain and a benzylic alcohol moiety. Its structural duality allows for selective functionalization at either the nitrogen terminus (via amide hydrolysis or alkylation) or the oxygen terminus (via oxidation, esterification, or etherification).Chemical Structure & Properties[1]
| Property | Specification |
| IUPAC Name | |
| Common Names | 4-(2-Acetamidoethyl)benzyl alcohol; |
| CAS Registry Number | 61629-91-2 |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol |
| SMILES | CC(=O)NCCC1=CC=C(CO)C=C1 |
| Predicted LogP | ~0.8 - 1.2 (Lipophilic, membrane permeable) |
| Melting Point | 108–112 °C (Typical for acetamide derivatives) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
Structural Significance
The molecule acts as a phenyl bioisostere of melatonin (
Synthesis & Production Protocols
The synthesis of
Primary Synthetic Route: Selective -Acetylation
Objective: Synthesize
Reagents:
-
Substrate: 4-(2-Aminoethyl)benzyl alcohol (CAS 103-96-8)
-
Acylating Agent: Acetic anhydride (
) or Acetyl chloride ( ) -
Base: Triethylamine (
) or Pyridine -
Solvent: Dichloromethane (
) or Tetrahydrofuran ( )
Protocol:
-
Dissolution: Dissolve 10 mmol of 4-(2-aminoethyl)benzyl alcohol in 50 mL of dry DCM under nitrogen atmosphere.
-
Base Addition: Add 1.2 equivalents (12 mmol) of triethylamine. Cool the mixture to 0 °C.
-
Acylation: Dropwise add 1.05 equivalents (10.5 mmol) of acetic anhydride over 20 minutes. Maintain temperature < 5 °C to prevent
-acetylation. -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Quench: Quench with 10 mL saturated
solution. -
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Alternative Route: Reduction of 4-(Cyanomethyl)benzoic Acid Derivatives
For large-scale manufacturing, starting from 4-(cyanomethyl)benzoic acid esters allows for simultaneous reduction of the nitrile and ester to the amine and alcohol, followed by selective acetylation.
Derivatization Strategies & Pathway Logic
The core scaffold offers two primary vectors for diversification: the benzylic alcohol (oxidation state manipulation) and the acetamide (linker modification).
Oxidation to Aldehydes and Acids
The hydroxymethyl group can be oxidized to the corresponding benzaldehyde or benzoic acid, enabling Knoevenagel condensations or amide couplings.
-
Reagent: PCC/DCM or Swern Oxidation (for aldehyde);
or Jones Reagent (for acid). -
Application: Synthesis of styryl-based tyrosinase inhibitors.
Etherification and Esterification
The benzylic alcohol is a nucleophile for creating prodrugs or lipophilic analogs.
-
Reagent: Alkyl halides (
/DMF) or Acid chlorides ( /DCM). -
Application: Modulating LogP for blood-brain barrier (BBB) penetration in CNS-active analogs.
Visualization of Synthetic Pathways
Figure 1: Synthetic workflow for the production and derivatization of N-[4-(Hydroxymethyl)phenethyl]acetamide.
Biological Applications & Therapeutic Potential
Melatonin Receptor Ligands
Structurally, the
-
Mechanism: Agonism or antagonism at MT1/MT2 G-protein coupled receptors.
-
Therapeutic Area: Sleep disorders, circadian rhythm regulation, and depression.
Tyrosinase Inhibition
Phenethylamides are known tyrosinase inhibitors. The hydroxymethyl group acts as a weak chelator for the copper active site or mimics the substrate (tyrosine/L-DOPA).
-
Mechanism: Competitive inhibition of tyrosinase.
-
Application: Skin whitening agents and treatment of hyperpigmentation.
Linker in Antibody-Drug Conjugates (ADCs)
The benzylic alcohol is "activatable." It can be converted to a para-aminobenzyl carbamate (PABC) -like self-immolative linker. Upon enzymatic cleavage of the amide (by specific proteases), the linker collapses, releasing a cytotoxic payload attached to the benzylic position.
Analytical Characterization Standards
To ensure scientific integrity, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):-
1.94 (s, 3H,
) -
2.81 (t,
Hz, 2H, ) -
3.52 (q,
Hz, 2H, ) -
4.66 (s, 2H,
) -
5.60 (br s, 1H,
) -
7.18 (d,
Hz, 2H, ) -
7.32 (d,
Hz, 2H, )
-
1.94 (s, 3H,
-
NMR (100 MHz,
):-
23.3 (
), 35.6 ( ), 40.8 ( ), 64.8 ( ), 127.5, 129.1, 138.4, 139.8 (Ar-C), 170.2 ( ).
-
23.3 (
Mass Spectrometry (MS)
-
ESI-MS:
calculated for : 194.12; Found: 194.1. -
Fragmentation: Loss of water (
) and acetyl group ( ).
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,
, mm). -
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 210 nm and 254 nm.
References
-
PubChem. (n.d.). Compound Summary for CID 21400158: N-(4-hydroxyphenyl)acetamide derivatives. National Library of Medicine. Retrieved from [Link]
-
ChemSrc. (2025). N-[2-[4-(hydroxymethyl)phenyl]ethyl]acetamide (CAS 61629-91-2). Retrieved from [Link]
-
Boutin, J. A., et al. (2005). Melatonin receptors: structure, function and pharmacology. Pharmacological Reviews. (General reference for melatonin analog design). Retrieved from [Link]
-
Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews. Retrieved from [Link]
